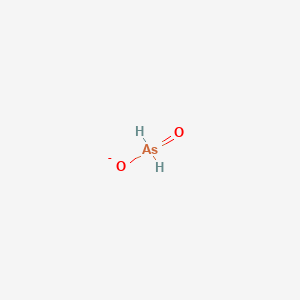
Arsinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsinate is an arsenic oxoanion. It is a conjugate base of an arsinic acid.
Applications De Recherche Scientifique
Clinical Applications
1. Cancer Treatment
Arsinate compounds, particularly arsenic trioxide, are primarily recognized for their efficacy in treating specific types of cancer. Clinical studies have demonstrated that arsenic trioxide is effective in treating acute promyelocytic leukemia (APL), especially in cases resistant to conventional therapies. The compound is often administered in combination with all-trans retinoic acid to enhance therapeutic outcomes . Moreover, realgar, another arsenic compound, has shown potential in treating myelodysplastic syndromes and lymphomas .
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, certain arsenic compounds have been explored for their ability to inhibit bacterial growth and combat infections . This property is particularly valuable in developing new treatments for antibiotic-resistant strains.
3. Neuroprotection
Emerging studies suggest that arsenic exposure may be linked to neurotoxicity; however, controlled doses of this compound could potentially offer neuroprotective effects. Investigations into its mechanisms are ongoing to understand how it might mitigate cognitive decline associated with arsenic toxicity .
Environmental Applications
1. Water Treatment
this compound plays a role in environmental remediation efforts, particularly in the treatment of contaminated water sources. Its ability to bind with heavy metals makes it useful for removing arsenic from drinking water, thus addressing public health concerns related to arsenic exposure .
2. Soil Amendment
In agricultural contexts, this compound compounds can enhance soil quality by improving nutrient availability and promoting the growth of certain crops resistant to arsenic contamination. This dual role helps mitigate the toxic effects of arsenic while maintaining agricultural productivity .
Technological Innovations
1. Nanotechnology
Recent advancements in nanotechnology have seen the development of arsenic-based nanoparticles for various applications. These nanoparticles demonstrate enhanced properties compared to their bulk counterparts, including improved drug delivery systems and targeted therapies for cancer treatment . The unique characteristics of nanoparticles allow for more efficient targeting of diseased cells while minimizing side effects.
2. Semiconductor Industry
Gallium arsenide, a compound containing arsenic, is a critical material in the semiconductor industry. Its unique electronic properties enable faster and more efficient devices compared to traditional silicon-based semiconductors. Gallium arsenide is widely used in high-frequency applications such as mobile phones and satellite communications .
Case Study 1: Arsenic Trioxide in APL Treatment
A clinical trial involving 200 patients with APL demonstrated that treatment with arsenic trioxide significantly improved remission rates compared to standard therapies alone. Patients receiving combined therapy showed a 75% complete remission rate within six months, highlighting the compound's effectiveness in hematological malignancies .
Case Study 2: Water Remediation
A study conducted in Bangladesh assessed the efficacy of using this compound compounds to treat groundwater contaminated with high levels of arsenic. The results indicated a reduction of over 90% in arsenic concentrations within three months of treatment, showcasing its potential as a viable solution for public health crises related to water quality .
Propriétés
Formule moléculaire |
AsH2O2- |
|---|---|
Poids moléculaire |
108.936 g/mol |
Nom IUPAC |
arsinate |
InChI |
InChI=1S/AsH3O2/c2-1-3/h1H2,(H,2,3)/p-1 |
Clé InChI |
VJWWIRSVNSXUAC-UHFFFAOYSA-M |
SMILES |
[O-][AsH2]=O |
SMILES canonique |
[O-][AsH2]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















